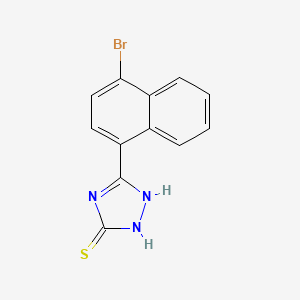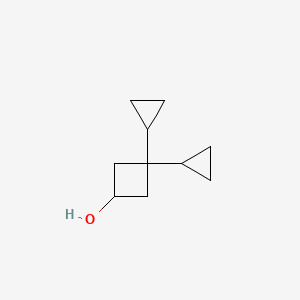![molecular formula C18H19N3O B13470219 4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol CAS No. 1808544-87-7](/img/structure/B13470219.png)
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are significant heterocyclic compounds known for their diverse range of biological properties, including analgesic, anti-inflammatory, and anticancer activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone Derivatives: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring structure.
Substitution: Electrophilic substitution reactions are common, especially at the 2-methyl and 3-amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities depending on the nature of the substituents .
科学研究应用
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinazolinone derivatives are explored for their analgesic, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to anti-inflammatory and anticancer effects.
相似化合物的比较
Similar Compounds
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
1808544-87-7 |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC 名称 |
4-[3-[(6-methylquinazolin-4-yl)amino]propyl]phenol |
InChI |
InChI=1S/C18H19N3O/c1-13-4-9-17-16(11-13)18(21-12-20-17)19-10-2-3-14-5-7-15(22)8-6-14/h4-9,11-12,22H,2-3,10H2,1H3,(H,19,20,21) |
InChI 键 |
UJFVARWSOVIVLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCCC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


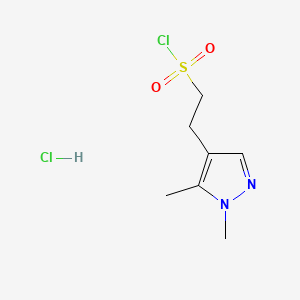
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
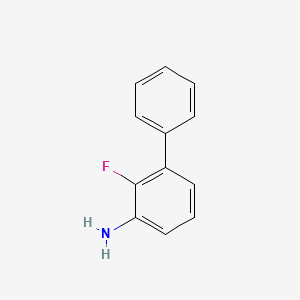
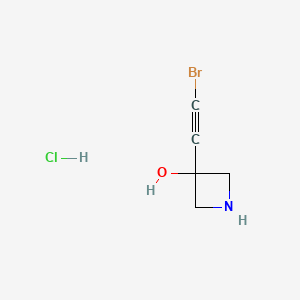

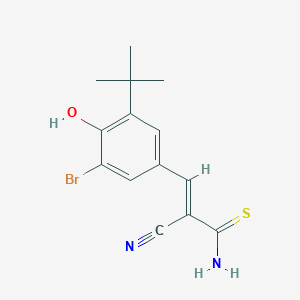
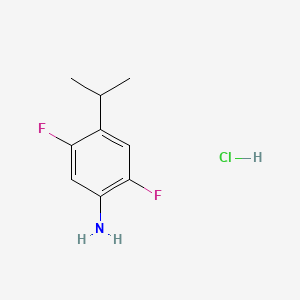
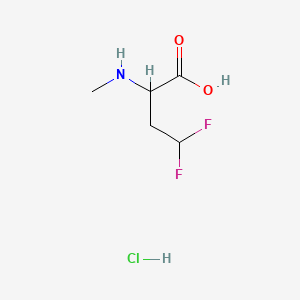
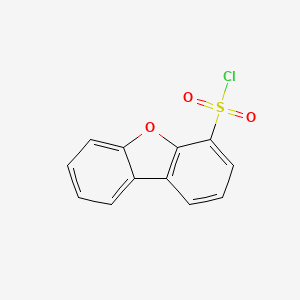
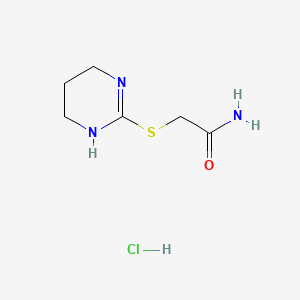
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)
